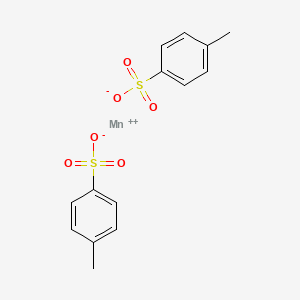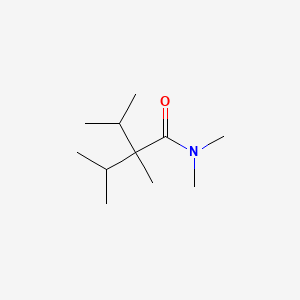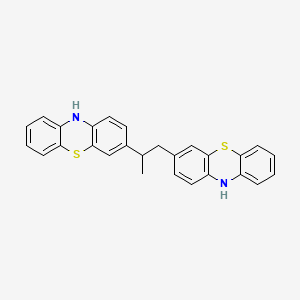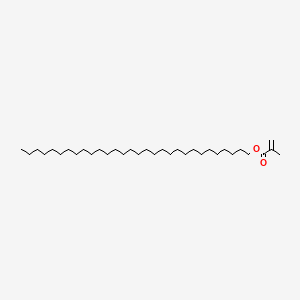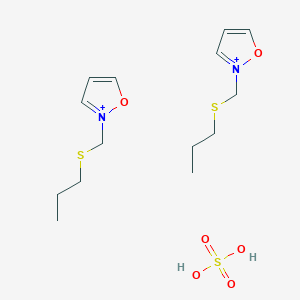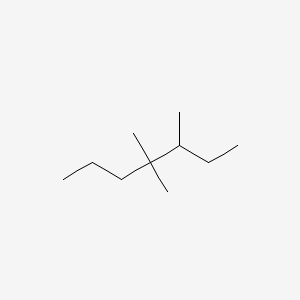![molecular formula C18H38O4 B12657957 3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol CAS No. 84788-06-7](/img/structure/B12657957.png)
3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol is a chemical compound with the molecular formula C18H38O4. It is known for its surfactant properties, making it useful in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol typically involves the reaction of dodecanol with epichlorohydrin, followed by a subsequent reaction with propylene glycol. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield dodecanoic acid derivatives, while reduction with sodium borohydride can produce dodecanol derivatives .
Aplicaciones Científicas De Investigación
3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent in enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mecanismo De Acción
The mechanism of action of 3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps to stabilize mixtures of oil and water .
Comparación Con Compuestos Similares
Similar Compounds
Sodium laureth sulfate: Another surfactant commonly used in personal care products.
Sodium lauryl sulfate: A related compound with similar surfactant properties but different molecular structure.
Ammonium lauryl sulfate: Used as an alternative to sodium lauryl sulfate in various formulations.
Uniqueness
3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol is unique due to its specific molecular structure, which provides distinct surfactant properties. Its ability to form stable emulsions and enhance solubility makes it particularly valuable in both scientific research and industrial applications .
Propiedades
Número CAS |
84788-06-7 |
|---|---|
Fórmula molecular |
C18H38O4 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
1-dodecoxy-3-(3-hydroxypropoxy)propan-2-ol |
InChI |
InChI=1S/C18H38O4/c1-2-3-4-5-6-7-8-9-10-11-14-21-16-18(20)17-22-15-12-13-19/h18-20H,2-17H2,1H3 |
Clave InChI |
BDPHCHLBRFZWBU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCC(COCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


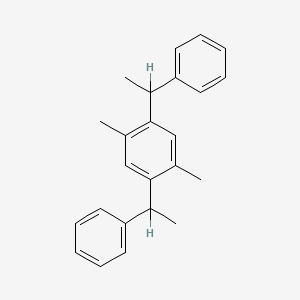
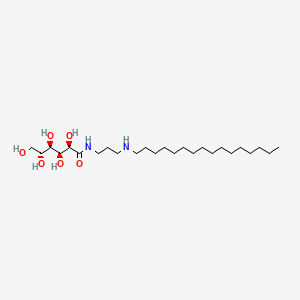


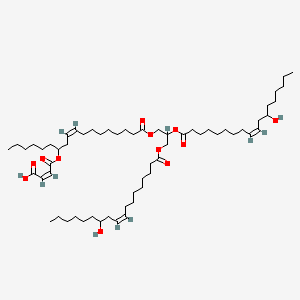

![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)
